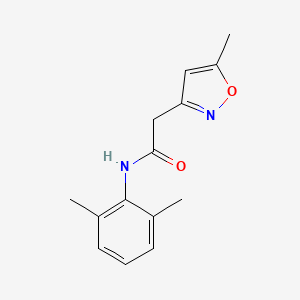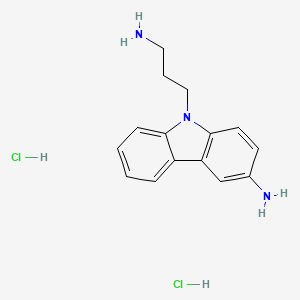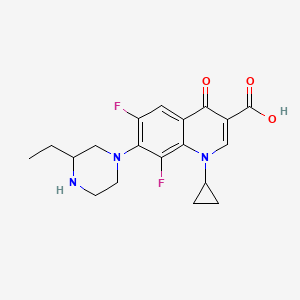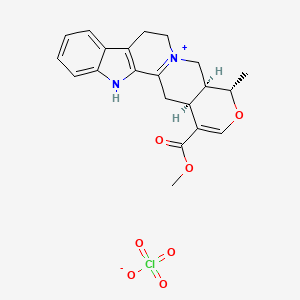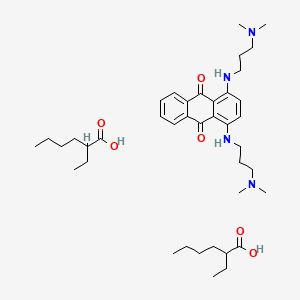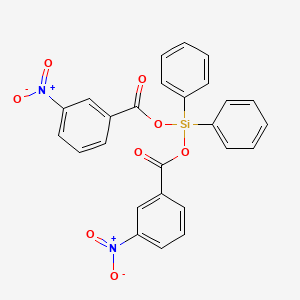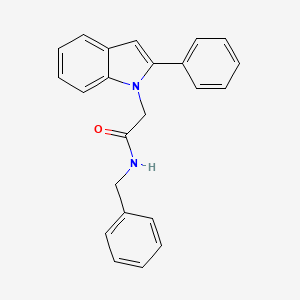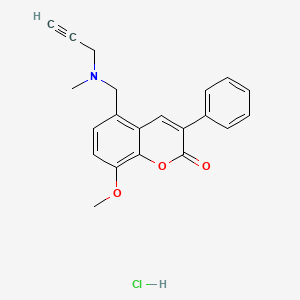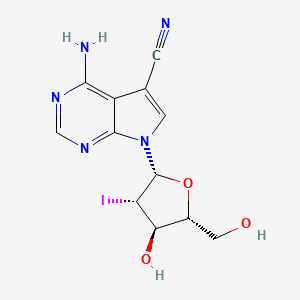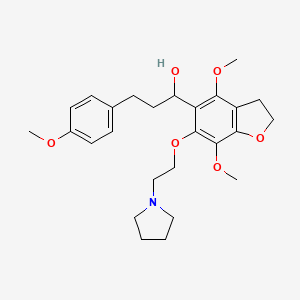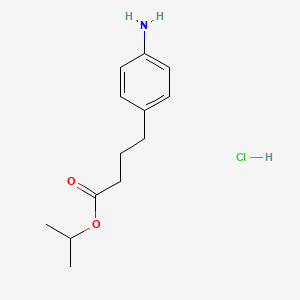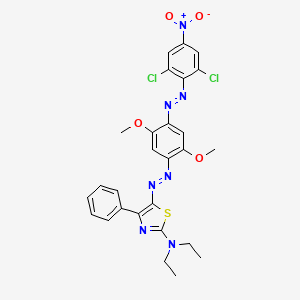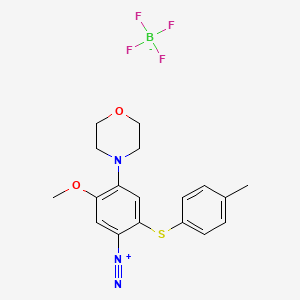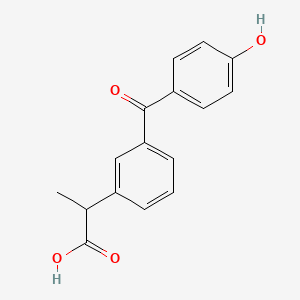
2-(3-(p-Hydroxybenzoyl)phenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/UF4500000 is a chemical compound with the molecular formula C16H14O4. It contains 14 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The preparation methods for NIOSH/UF4500000 involve specific synthetic routes and reaction conditions. The National Institute for Occupational Safety and Health (NIOSH) provides detailed analytical methods for the synthesis and analysis of such compounds . These methods include sampling and analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed .
Analyse Des Réactions Chimiques
NIOSH/UF4500000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical structure includes multiple bonds, aromatic rings, and functional groups such as carboxylic acid and ketone . These structural features make it reactive under specific conditions, leading to the formation of various products.
Applications De Recherche Scientifique
NIOSH/UF4500000 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is utilized for its potential therapeutic effects and as a tool for understanding biological pathways . The compound also finds applications in industry, particularly in the development of new materials and safety assessments .
Mécanisme D'action
The mechanism of action of NIOSH/UF4500000 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in cellular processes . The precise mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
NIOSH/UF4500000 can be compared with other similar compounds, such as polycyclic aromatic hydrocarbons, which share some structural features and chemical properties . NIOSH/UF4500000 is unique in its specific molecular structure and the particular applications it serves in scientific research and industry.
Conclusion
NIOSH/UF4500000 is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable for scientific research, industrial applications, and understanding complex biological mechanisms.
Propriétés
Numéro CAS |
144977-91-3 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[3-(4-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)12-3-2-4-13(9-12)15(18)11-5-7-14(17)8-6-11/h2-10,17H,1H3,(H,19,20) |
Clé InChI |
LYEUJNWXWAUVAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


